3-(morpholin-4-ylsulfonyl)pyridin-2(1H)-one
Description
3-(Morpholin-4-ylsulfonyl)pyridin-2(1H)-one is a heterocyclic compound that features a morpholine ring attached to a sulfonyl group, which is further connected to a pyridinone structure
Properties
IUPAC Name |
3-morpholin-4-ylsulfonyl-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c12-9-8(2-1-3-10-9)16(13,14)11-4-6-15-7-5-11/h1-3H,4-7H2,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSQHVUWOHMBQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(morpholin-4-ylsulfonyl)pyridin-2(1H)-one typically involves the reaction of pyridin-2(1H)-one with morpholine and a sulfonylating agent. One common method includes:
Starting Materials: Pyridin-2(1H)-one, morpholine, and a sulfonyl chloride.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions.
Procedure: Pyridin-2(1H)-one is first dissolved in the solvent, followed by the addition of morpholine. The sulfonyl chloride is then added dropwise to the reaction mixture, and the mixture is heated to reflux for several hours. After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, automated addition of reagents, and more efficient isolation and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Morpholin-4-ylsulfonyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives of the pyridinone ring.
Reduction: Reduced forms of the sulfonyl group.
Substitution: Various substituted pyridinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
3-(morpholin-4-ylsulfonyl)pyridin-2(1H)-one serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its sulfonyl group enhances reactivity, making it suitable for various chemical transformations, including oxidation and substitution reactions .
Example of Synthesis
In a study focusing on the synthesis of novel pyridine derivatives, researchers utilized this compound as a precursor to create a library of compounds with varying biological activities. The derivatives were synthesized through nucleophilic substitution reactions, showcasing the compound's utility in generating diverse chemical entities .
Biological Applications
Antimicrobial Properties
Research has indicated that this compound exhibits significant antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. In vitro studies demonstrated that derivatives of this compound inhibited bacterial growth effectively, suggesting its potential as a lead compound for developing new antibiotics .
Enzyme Inhibition
The compound has been investigated for its ability to act as an enzyme inhibitor. It interacts with specific molecular targets, such as enzymes involved in inflammatory pathways. The sulfonyl group facilitates strong interactions with amino acid residues in the active sites of these enzymes, leading to effective inhibition .
Medicinal Applications
Therapeutic Potential
this compound has been explored for its therapeutic properties, particularly in treating inflammatory diseases and certain cancers. Studies have shown that it can modulate receptor activity and inhibit pathways associated with tumor growth .
Case Study: Anti-inflammatory Activity
In a recent investigation, researchers evaluated the anti-inflammatory effects of this compound in animal models. Results indicated a significant reduction in inflammation markers, supporting its potential use in treating conditions like arthritis and other inflammatory disorders .
Industrial Applications
Material Development
The compound is also being utilized in the development of new materials with specific electronic or optical properties. Its unique structure allows for modifications that can enhance the performance of materials used in electronics and photonics .
Mechanism of Action
The mechanism of action of 3-(morpholin-4-ylsulfonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The morpholine ring can enhance the compound’s binding affinity and selectivity for its target.
Comparison with Similar Compounds
Similar Compounds
3-(Morpholin-4-yl)pyridin-2-amine: Similar structure but lacks the sulfonyl group.
5-(Morpholin-4-yl)-2-(4-phthalimidobutyl)-1,3-oxazole-4-carbonitrile: Contains a morpholine ring and a pyridinone-like structure but with different substituents.
Uniqueness
3-(Morpholin-4-ylsulfonyl)pyridin-2(1H)-one is unique due to the presence of both the morpholine and sulfonyl groups, which confer specific chemical properties and biological activities. The combination of these functional groups allows for versatile chemical reactivity and potential therapeutic applications.
Biological Activity
3-(Morpholin-4-ylsulfonyl)pyridin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, mechanisms of action, and biological activities, particularly focusing on its potential therapeutic applications.
The synthesis of this compound involves the reaction of pyridin-2(1H)-one with morpholine and a sulfonylating agent. The typical reaction conditions include:
- Starting Materials : Pyridin-2(1H)-one, morpholine, sulfonyl chloride.
- Solvent : Dichloromethane or acetonitrile.
- Procedure : The pyridin-2(1H)-one is dissolved in the solvent, followed by the addition of morpholine and sulfonyl chloride under reflux conditions for several hours. The product is then isolated by filtration or extraction.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, leading to inhibition of enzymatic activity. Additionally, the morpholine ring enhances binding affinity and selectivity for these targets.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown promising activity against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .
Antiviral Activity
In studies focusing on antiviral properties, compounds related to this pyridine derivative have been evaluated for their efficacy against viruses such as SARS-CoV-2. Certain derivatives exhibited high percentages of inhibition against viral replication, indicating potential as antiviral agents .
Anticancer Activity
The compound has also been explored for its anticancer properties. It has been implicated in inhibiting cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis .
Case Studies
Several case studies highlight the biological activity of this compound and its analogs:
- Antimalarial Activity : A series of compounds were designed based on the triazolopyridine scaffold, which included sulfonamide fragments similar to this compound. These compounds were evaluated for their antimalarial activity against Plasmodium falciparum, showing promising results with IC50 values below 20 μM .
- Inhibition Studies : In vitro studies demonstrated that certain derivatives inhibited key enzymes involved in disease processes, supporting their potential use as therapeutic agents .
Data Table: Biological Activities Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
